Convallamarin vs. Scillaren & Strophanthin: Quantitative Ratio for Diastole-to-Systole Dominance
In an ex vivo isolated frog heart model, Convallamarin demonstrates a quantitatively distinct balance between diastole (relaxation) and systole (contraction) effects compared to other cardiac glycosides. When comparing the concentration of drug applied to the inside vs. the outside of the heart required to achieve a defined end-point, Convallamarin exhibits a specific ratio of 2:16-1:15. This is significantly different from the ratio observed for Scillaren (1:2) and more similar to Strophanthin (2:20-1:18) [1]. This ratio quantifies the degree to which the diastole effect dominates over the systole effect, a key parameter in understanding the compound's unique physiological action.
| Evidence Dimension | Ratio of inside vs. outside drug concentrations required for specific cardiac endpoint (quantifying diastole/systole balance) |
|---|---|
| Target Compound Data | 2:16 to 1:15 (Inside:Outside Concentration Ratio) |
| Comparator Or Baseline | Scillaren: 1:2 ; Strophanthin: 2:20 to 1:18 |
| Quantified Difference | Convallamarin's ratio is ~8-16x larger than Scillaren's, indicating a much more pronounced diastole effect relative to systole. |
| Conditions | Isolated Eskulentenherzen (frog heart) exocardial and endocardial application model. |
Why This Matters
This quantitative difference in the diastole/systole activity ratio is a specific, verifiable parameter that differentiates Convallamarin from other cardenolides like Scillaren, which is crucial for researchers studying the nuanced mechanisms of cardiac glycoside action or modeling specific toxicological outcomes.
- [1] Utsunomiya, Hiroaki. Über die Wirkungsweise des Scillarens II. Mitteilung. Besonders über die eigentümliche diastolische Wirkung. Journal of Okayama Medical Association, 1927, 39(446), 355-389. View Source
